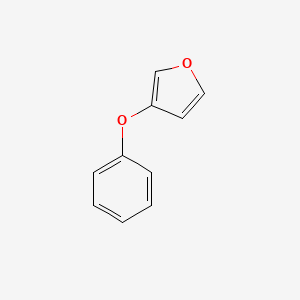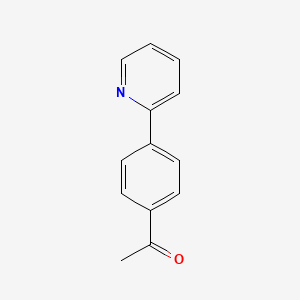
1-(4-吡啶-2-基苯基)-乙酮
描述
1-(4-Pyridin-2-yl-phenyl)-ethanone, also known as 4-pyridyl-1-phenylethanone, is a heterocyclic compound with a chemical formula of C11H10NO. It is a derivative of the aromatic compound phenylacetone, which is an important intermediate in the synthesis of many pharmaceuticals and other compounds. The compound has been studied in a variety of scientific fields, such as organic chemistry, pharmacology, and biochemistry.
科学研究应用
抗病毒和抗微生物应用
1-(4-吡啶-2-基苯基)-乙酮衍生物在抗病毒和抗微生物研究领域显示出潜力。例如,从1-(3-氨基-6-甲基-4-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-5-基)乙酮衍生的化合物表现出显著的抗HSV1和抗HAV-MBB活性 (Attaby et al., 2006)。同样,从1-(4-(哌啶-1-基)苯基)乙酮合成的衍生物显示出抗菌活性,表明其在对抗细菌感染方面具有潜力 (C.Merugu et al., 2010)。
杂环化合物的合成
研究人员已经探索了使用1-(4-吡啶-2-基苯基)-乙酮合成各种杂环化合物。例如,成功实现了吡啶衍生物的合成,展示了这种化合物在有机合成中的多功能性 (Kopchuk et al., 2017)。这种多功能性延伸到吡啶咪唑和噻唑烷酮的合成,突显了其在生产各种有机化合物中的作用 (C.Merugu et al., 2010)。
腐蚀抑制
衍生自1-(4-(2-羟基苄亚胺)苯基)乙酮的衍生物已被研究其腐蚀抑制效率,表明其在保护碳钢等材料免受腐蚀环境侵害方面的潜力 (Hegazy et al., 2012)。
催化性质
一些1-(4-吡啶-2-基苯基)-乙酮的衍生物已被检验其催化性质。例如,一项涉及使用钌配合物催化氧化1-(1H-苯并[d]咪唑-2-基)乙醇为1-(1H-苯并[d]咪唑-2-基)乙酮的研究突显了其在催化中的潜力 (Liu et al., 2017)。
结论化合物1-(4-吡啶-2-基苯基)-乙酮及其衍生物在科学研究中展示出广泛的应用,包括抗病毒和抗菌活性,各种杂环化合物的合成,腐蚀抑制和催化性质。这些多样的应用突显了其在化学领域的重要性
1-(4-吡啶-2-基苯基)-乙酮的科学研究应用
抗病毒和抗微生物研究
1-(4-吡啶-2-基苯基)-乙酮的衍生物在抗病毒和抗微生物研究中显示出潜力。从1-(3-氨基-6-甲基-4-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-5-基)乙酮衍生的化合物展示了抗HSV1和抗HAV-MBB活性,表明其在抗病毒疗法中的实用性 (Attaby et al., 2006)。
另一项研究突显了从1-(4-(哌啶-1-基)苯基)乙酮合成的化合物的抗菌活性,表明其在对抗细菌感染中的潜在应用 (C.Merugu et al., 2010)。
杂环化合物的合成
1-(4-吡啶-2-基苯基)-乙酮在有机合成中的多功能性在合成吡啶衍生物中显而易见 (Kopchuk et al., 2017)。
此外,这种化合物促进了吡啶咪唑和噻唑烷酮的合成,进一步展示了其在生产各种有机化合物中的作用 (C.Merugu et al., 2010)。
腐蚀抑制
- 研究了衍生物1-(4-(2-羟基苯甲醛基氨基)苯基)乙酮的缓蚀效率,显示其在保护碳钢等材料免受腐蚀环境侵害方面具有潜在用途 (Hegazy et al., 2012)。
催化性能
- 一些衍生物已经被检验其催化性能。例如,一项关于使用钌配合物催化氧化1-(1H-苯并[d]咪唑-2-基)乙醇为1-(1H-苯并[d]咪唑-2-基)乙酮的研究突显了这些化合物在催化中的潜力 (Liu et al., 2017)。
属性
IUPAC Name |
1-(4-pyridin-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWLOSWXCFTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450056 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-2-yl-phenyl)-ethanone | |
CAS RN |
173681-56-6 | |
| Record name | 1-(4-pyridin-2-yl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

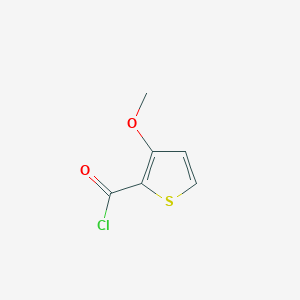
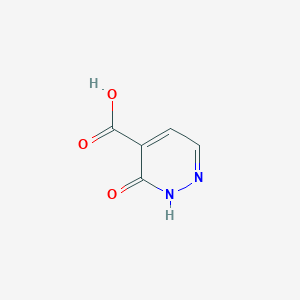
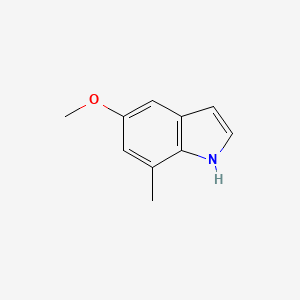
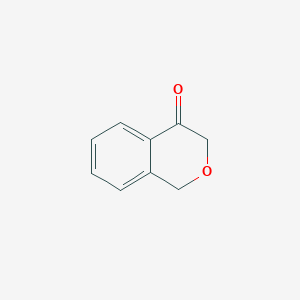
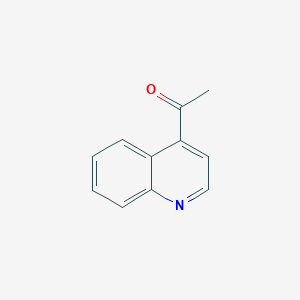
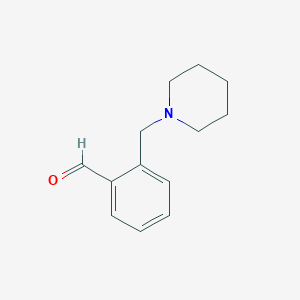
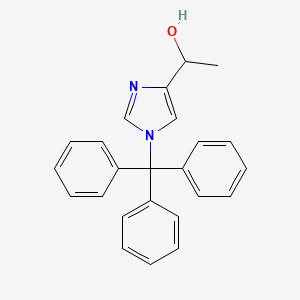
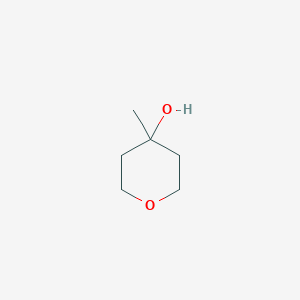
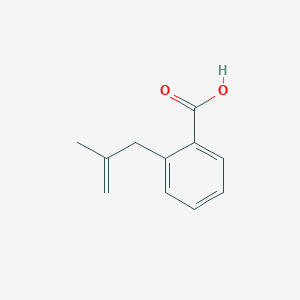
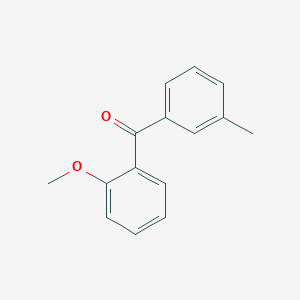
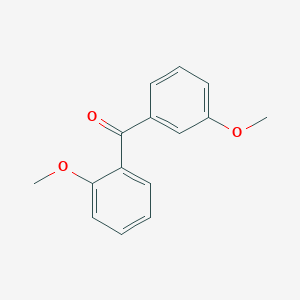
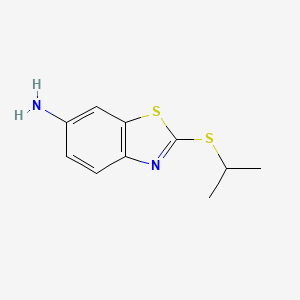
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
